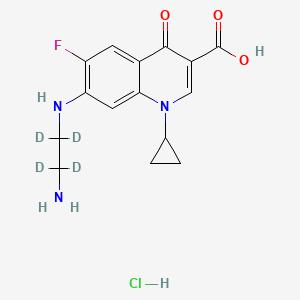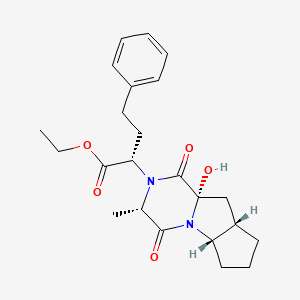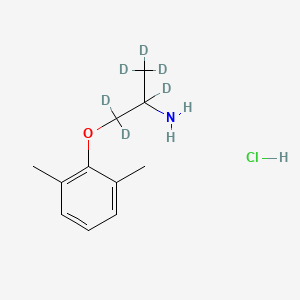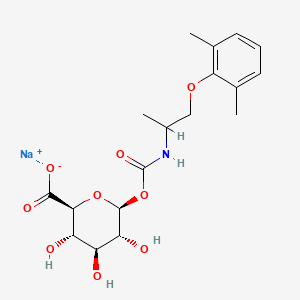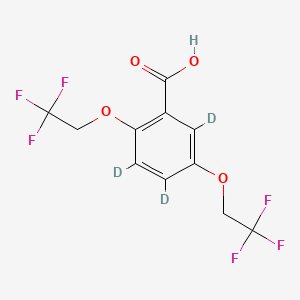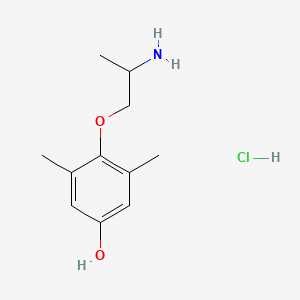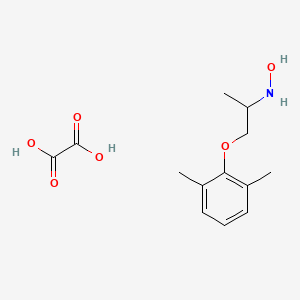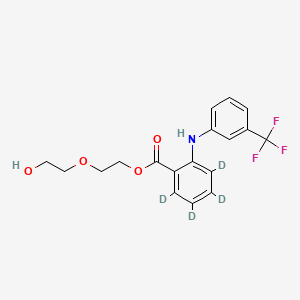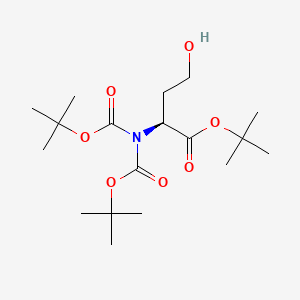
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
Übersicht
Beschreibung
The tert-butyloxycarbonyl (Boc) group is a protective group often used in organic synthesis. It’s used to protect an amino group in the synthesis of peptides . The compound you’re asking about seems to be a derivative of L-homoserine, an amino acid, with Boc groups protecting the amino groups .
Molecular Structure Analysis
The molecular structure of such compounds typically involves the amino acid backbone with the Boc groups attached to the nitrogen atoms. The Boc group itself consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group .Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in peptide bond formation reactions to create peptides. The Boc group can be removed later in the synthesis process to reveal the original amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific structure and functional groups present. Typically, Boc-protected amino acids are solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicine
In the field of medicine, this compound is primarily used in the synthesis of peptides and proteins. It serves as a building block for the creation of complex peptide chains, which are essential in the development of new therapeutic drugs . Its protective groups are crucial for ensuring that the amino acids link up in the correct sequence without unwanted side reactions.
Biochemistry
Biochemists utilize 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester for proteomics research, particularly in the study of protein structure and function . It is instrumental in the preparation of tert-butoxycarbonyl derivatives of amino acids, which are vital for protein synthesis and modification studies.
Pharmacology
In pharmacology, this compound’s role is significant in drug design and discovery. It is used to create analogs of biologically active molecules, aiding in the understanding of drug-receptor interactions and the development of more effective pharmaceutical agents .
Wirkmechanismus
Target of Action
The primary target of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, also known as Di-tert-butyl dicarbonate (Boc2O), is the amine functionalities in organic compounds . It is primarily used to introduce the tert-butoxycarbonyl (Boc) protecting group to these functionalities .
Mode of Action
The compound interacts with its targets by introducing the Boc protecting group to amine functionalities . This process is known as Boc protection. The Boc group serves to protect the amine functionalities during subsequent reactions, preventing them from reacting prematurely or undesirably .
Biochemical Pathways
The introduction of the Boc protecting group affects various biochemical pathways, particularly those involving amino acids, peptides, and proteins . By protecting the amine functionalities, the compound allows for more controlled and selective reactions in these pathways .
Pharmacokinetics
It’s known that the compound is a solid or liquid at room temperature, with a density of 095 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature of 2-8°C .
Result of Action
The result of the compound’s action is the successful introduction of the Boc protecting group to amine functionalities. This allows for more controlled and selective reactions in biochemical pathways involving amino acids, peptides, and proteins .
Action Environment
The action of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is influenced by environmental factors such as temperature and pH. The compound should be stored at a temperature of 2-8°C to maintain its stability . The pH of the environment can also affect the compound’s efficacy, as it can influence the rate and selectivity of the Boc protection process .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGLSISAHOXOW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





